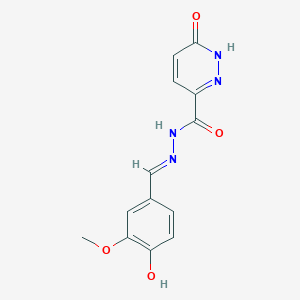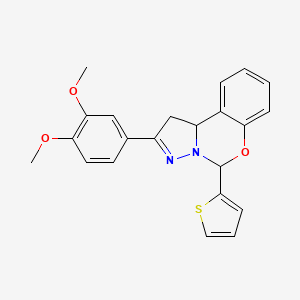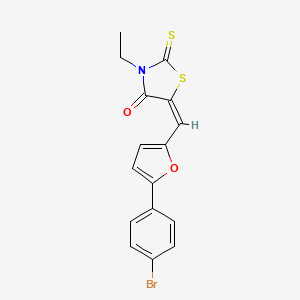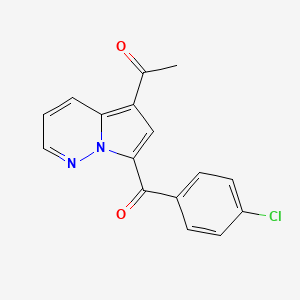
N'-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridazine ring, a hydrazone linkage, and a methoxy-substituted benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene and pyridazine derivatives.
科学的研究の応用
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
作用機序
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage and aromatic groups allow it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)hexadecanohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H12N4O4 |
|---|---|
分子量 |
288.26 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O4/c1-21-11-6-8(2-4-10(11)18)7-14-17-13(20)9-3-5-12(19)16-15-9/h2-7,18H,1H3,(H,16,19)(H,17,20)/b14-7+ |
InChIキー |
AMYPMGKRRGECJN-VGOFMYFVSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=O)C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B11992569.png)

![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)

![3-(4-chlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992581.png)



![N-{2,2-dichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11992622.png)
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
